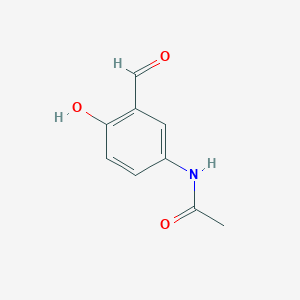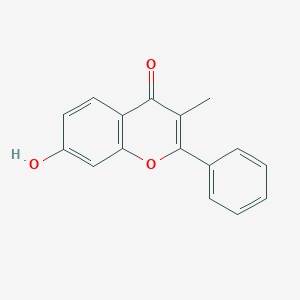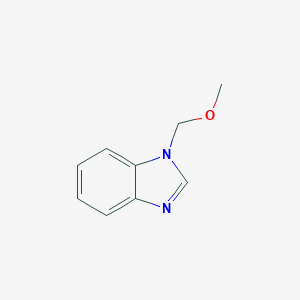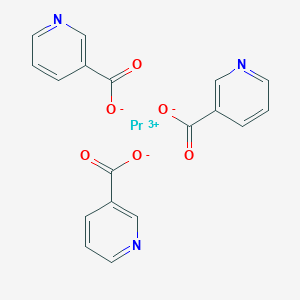
praseodymium(3+);pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
praseodymium(3+);pyridine-3-carboxylate is a coordination compound that combines praseodymium, a rare earth element, with trinicotinic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trinicotinic acid praseodymium(III) salt typically involves the reaction of praseodymium(III) chloride with trinicotinic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of trinicotinic acid praseodymium(III) salt may involve large-scale reactions in reactors where praseodymium(III) chloride is reacted with trinicotinic acid. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions: praseodymium(3+);pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium(IV) complexes.
Reduction: Reduction reactions can convert praseodymium(III) to praseodymium(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where trinicotinic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed:
Oxidation: Praseodymium(IV) complexes.
Reduction: Praseodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
praseodymium(3+);pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including luminescent materials and magnetic devices
作用機序
The mechanism of action of trinicotinic acid praseodymium(III) salt involves its interaction with molecular targets through coordination bonds. The praseodymium ion can interact with various biological molecules, influencing their structure and function. The pathways involved include metal-ligand coordination and redox reactions .
類似化合物との比較
- Praseodymium(III) acetate
- Praseodymium(III) borohydride
- Praseodymium(III) chloride
Comparison: praseodymium(3+);pyridine-3-carboxylate is unique due to its specific ligand (trinicotinic acid), which imparts distinct chemical properties compared to other praseodymium(III) compounds. For instance, praseodymium(III) acetate and praseodymium(III) chloride have different coordination environments and reactivity profiles .
特性
CAS番号 |
16468-77-2 |
|---|---|
分子式 |
C18H12N3O6Pr-3 |
分子量 |
507.2 g/mol |
IUPAC名 |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChIキー |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
正規SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
同義語 |
Trinicotinic acid praseodymium(III) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


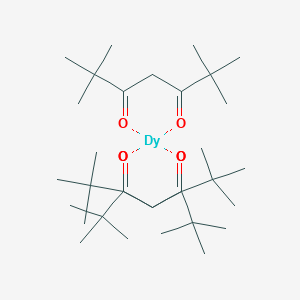
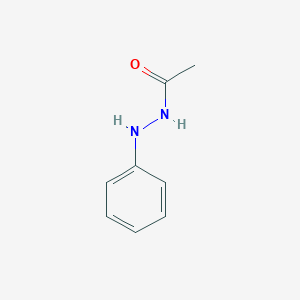
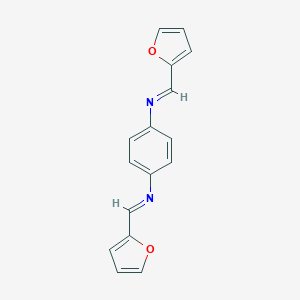
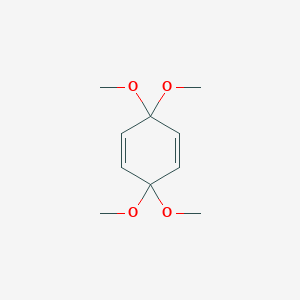
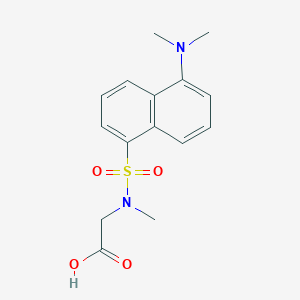
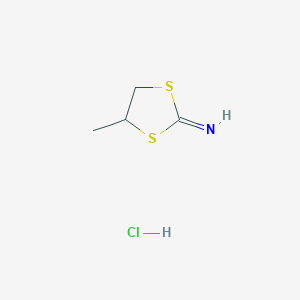
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
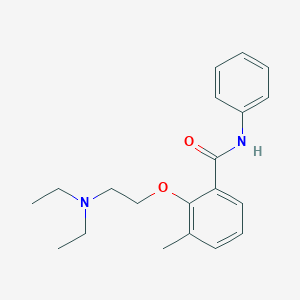
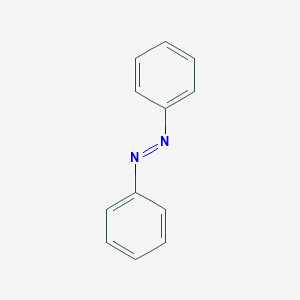
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
